N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This compound features a 1,4-benzodioxane moiety known for various pharmacological effects, including anti-diabetic and anti-cancer properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Benzodioxane Moiety : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, it is reacted with appropriate sulfonyl chlorides to form sulfonamide derivatives.
- Thiazole Ring Construction : The thiazole ring is introduced through a condensation reaction with thiazole derivatives.
- Final Acetamide Formation : The final step involves acetamide formation using acetic anhydride or acetic acid.
The characterization of synthesized compounds typically includes techniques such as Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of this compound against various targets:
Enzyme | Inhibition Type | IC50 Value (µM) | Activity Level |
---|---|---|---|
α-Glucosidase | Competitive Inhibition | 15.5 | Moderate |
Acetylcholinesterase | Weak Inhibition | >100 | Weak |
Butyrylcholinesterase | Moderate Inhibition | 45.0 | Moderate |
The compound exhibited moderate inhibition against α-glucosidase, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM). However, its inhibitory activity against acetylcholinesterase was weak, suggesting limited potential in treating Alzheimer's disease compared to other sulfonamide derivatives .
Antitumor Activity
Compounds with a benzodioxane structure have shown promising antitumor activity. The synthesized thiazole derivatives were tested against various cancer cell lines:
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
MCF-7 (Breast Cancer) | 25.0 | Moderate |
HeLa (Cervical Cancer) | 30.0 | Moderate |
A549 (Lung Cancer) | 40.0 | Weak |
These results indicate that while the compound has some antitumor activity, further structural modifications may enhance its efficacy .
Case Studies
A study conducted by Abbasi et al. highlighted the synthesis and biological evaluation of various sulfonamide derivatives containing the benzodioxane moiety. The results showed that these compounds not only inhibited α-glucosidase but also demonstrated anti-inflammatory properties in vitro .
In another case study focusing on thiazole derivatives, researchers found that modifications in the side chains significantly affected the biological activity profiles, suggesting that further exploration of structure-activity relationships (SAR) could lead to more potent compounds .
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(12-25-14-4-2-1-3-5-14)21-19-20-15(11-26-19)13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYKJCWCSZHKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.